
ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate is a chemical compound with the molecular formula C20H32O2 It is an ester derived from octadecatetraenoic acid and ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate can be synthesized through the esterification of octadecatetraenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate involves its interaction with specific molecular targets and pathways. The compound’s multiple double bonds allow it to participate in various biochemical reactions, potentially modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate: Another ester with multiple double bonds, but with a longer carbon chain.
6,9,12,15-Octadecatetraenoic acid: The parent acid of ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and its ester functional group, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C20H32O2 |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3/b6-5+,9-8+,12-11+,15-14+ |
Clave InChI |
RIDOSNBWMUADGT-SFYIKTPXSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)OCC |
SMILES canónico |
CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


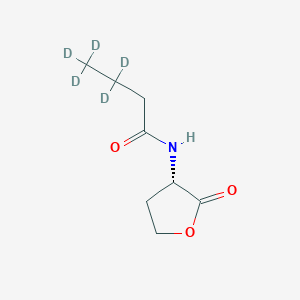
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
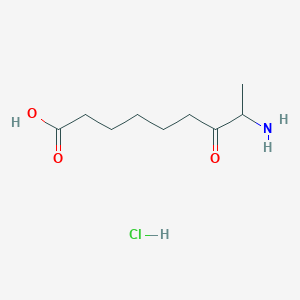
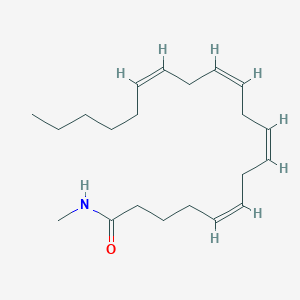
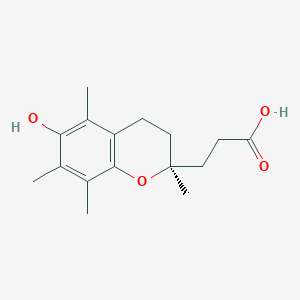
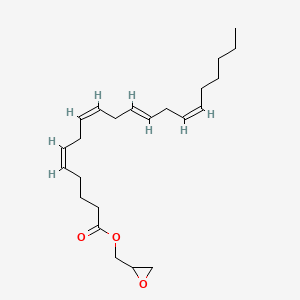

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
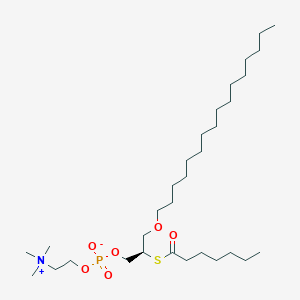
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
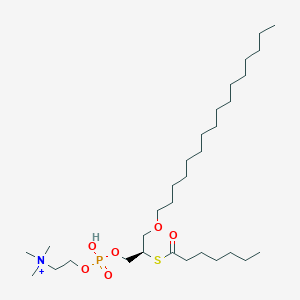

![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)
